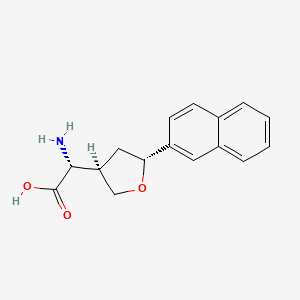
(R)-2-Amino-2-((3R,5R)-5-(naphthalen-2-YL)tetrahydrofuran-3-YL)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Amino-2-((3R,5R)-5-(naphthalen-2-YL)tetrahydrofuran-3-YL)acetic acid is a chiral amino acid derivative This compound is characterized by the presence of a naphthalene ring, a tetrahydrofuran ring, and an amino acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-((3R,5R)-5-(naphthalen-2-YL)tetrahydrofuran-3-YL)acetic acid typically involves multiple steps, including the formation of the tetrahydrofuran ring, the introduction of the naphthalene moiety, and the incorporation of the amino acid group. Common synthetic routes may include:
Cyclization Reactions: Formation of the tetrahydrofuran ring through cyclization of appropriate precursors.
Aromatic Substitution: Introduction of the naphthalene ring via aromatic substitution reactions.
Amino Acid Coupling: Coupling of the amino acid moiety using peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to improve yield and scalability. Techniques such as continuous flow synthesis and the use of automated synthesizers can enhance the efficiency of production.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Amino-2-((3R,5R)-5-(naphthalen-2-YL)tetrahydrofuran-3-YL)acetic acid can undergo various types of chemical reactions, including:
Oxidation: Oxidation of the naphthalene ring to form quinones.
Reduction: Reduction of the naphthalene ring to form dihydronaphthalenes.
Substitution: Nucleophilic substitution reactions on the tetrahydrofuran ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Quinones, hydroxylated derivatives.
Reduction Products: Dihydronaphthalenes, tetrahydronaphthalenes.
Substitution Products: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
®-2-Amino-2-((3R,5R)-5-(naphthalen-2-YL)tetrahydrofuran-3-YL)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of ®-2-Amino-2-((3R,5R)-5-(naphthalen-2-YL)tetrahydrofuran-3-YL)acetic acid involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can interact with cellular receptors and signaling pathways, modulating biological processes such as cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-Amino-2-((3S,5S)-5-(naphthalen-2-YL)tetrahydrofuran-3-YL)acetic acid: The enantiomer of the compound, with similar structural features but different stereochemistry.
Naphthalene-based amino acids: Compounds with a naphthalene ring and an amino acid moiety, but lacking the tetrahydrofuran ring.
Tetrahydrofuran-based amino acids: Compounds with a tetrahydrofuran ring and an amino acid moiety, but lacking the naphthalene ring.
Uniqueness
®-2-Amino-2-((3R,5R)-5-(naphthalen-2-YL)tetrahydrofuran-3-YL)acetic acid is unique due to the combination of its chiral centers, naphthalene ring, and tetrahydrofuran ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C16H17NO3 |
|---|---|
Molekulargewicht |
271.31 g/mol |
IUPAC-Name |
(2R)-2-amino-2-[(3R,5R)-5-naphthalen-2-yloxolan-3-yl]acetic acid |
InChI |
InChI=1S/C16H17NO3/c17-15(16(18)19)13-8-14(20-9-13)12-6-5-10-3-1-2-4-11(10)7-12/h1-7,13-15H,8-9,17H2,(H,18,19)/t13-,14+,15+/m0/s1 |
InChI-Schlüssel |
FLIMQBPTGMIIPJ-RRFJBIMHSA-N |
Isomerische SMILES |
C1[C@@H](CO[C@H]1C2=CC3=CC=CC=C3C=C2)[C@H](C(=O)O)N |
Kanonische SMILES |
C1C(COC1C2=CC3=CC=CC=C3C=C2)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


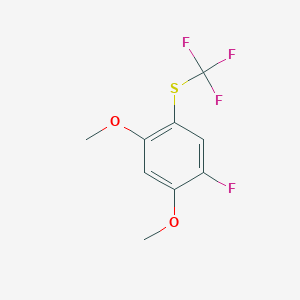
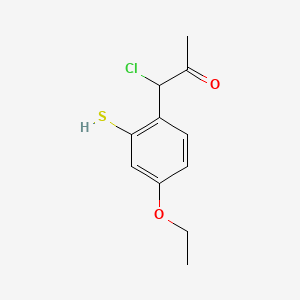
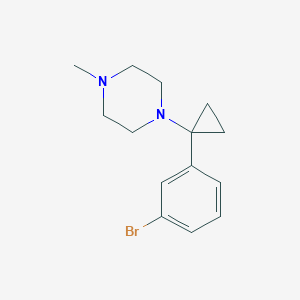
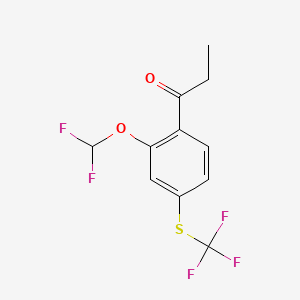
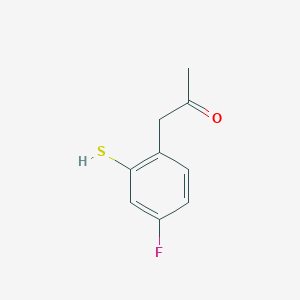
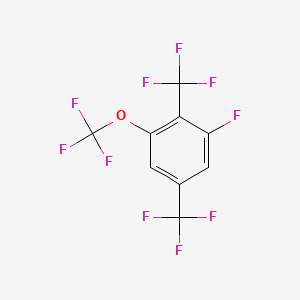
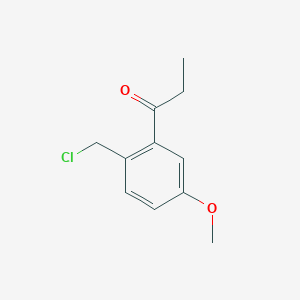
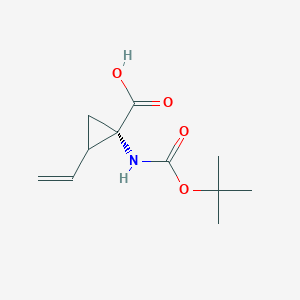
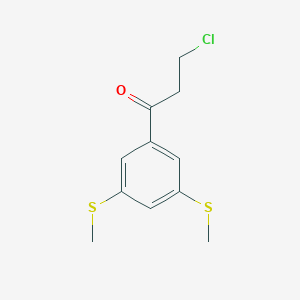
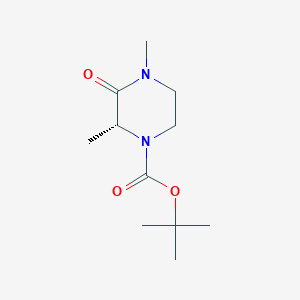
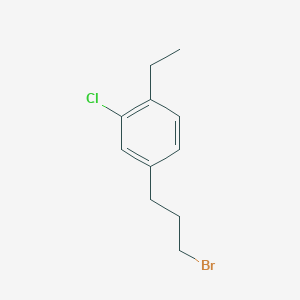
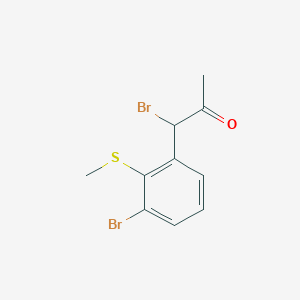
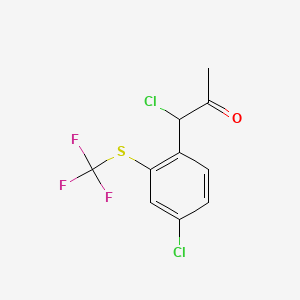
![tert-butyl (2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl)carbamate](/img/structure/B14057422.png)
